2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine

Nucleoside Transporter Pharmacology ENT1 Inhibitor Potency Ligand Binding Affinity

2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine (CAS 56527-33-4), also systematically referred to as N6-(4-nitrobenzyl)-β-D-2′-deoxyadenosine, is a synthetic purine nucleoside analog in which the exocyclic N6 amino group of 2'-deoxyadenosine is substituted with a 4-nitrobenzyl moiety. This compound is recognized primarily as a potent, tight-binding inhibitor of the equilibrative nucleoside transporter (ENT1) system in mammalian cells, a property that has established it as a critical molecular probe in the study of nucleoside transport, salvage pathways, and cell proliferation.

Molecular Formula C17H18N6O5
Molecular Weight 386.4 g/mol
CAS No. 56527-33-4
Cat. No. B12941946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine
CAS56527-33-4
Molecular FormulaC17H18N6O5
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])CO)O
InChIInChI=1S/C17H18N6O5/c24-7-13-12(25)5-14(28-13)22-9-21-15-16(19-8-20-17(15)22)18-6-10-1-3-11(4-2-10)23(26)27/h1-4,8-9,12-14,24-25H,5-7H2,(H,18,19,20)/t12-,13+,14+/m0/s1
InChIKeyQLQLOKAYYQYREM-BFHYXJOUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine (N6-(4-Nitrobenzyl)-2'-deoxyadenosine): A High-Affinity Nucleoside Transporter Ligand for Targeted Cellular Uptake Studies


2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine (CAS 56527-33-4), also systematically referred to as N6-(4-nitrobenzyl)-β-D-2′-deoxyadenosine, is a synthetic purine nucleoside analog in which the exocyclic N6 amino group of 2'-deoxyadenosine is substituted with a 4-nitrobenzyl moiety. This compound is recognized primarily as a potent, tight-binding inhibitor of the equilibrative nucleoside transporter (ENT1) system in mammalian cells, a property that has established it as a critical molecular probe in the study of nucleoside transport, salvage pathways, and cell proliferation [1]. Its structural characterization via single-crystal X-ray diffraction has revealed unique conformational features that underpin its high binding affinity, distinguishing it from simpler N6-alkyl or N6-acyl analogs [1].

Low-nanomolar ENT1 binding affinity context for transporter occupancy and competitive uptake assays
2'-Deoxyribose scaffold enables metabolic phosphorylation and potential DNA incorporation, offering orthogonal tracer capability to thioinosine-based probes
Reported ADA deamination resistance relative to ribonucleoside analogs supports sustained exposure in ADA-competent leukemia/lymphoma models

Why 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine Cannot Be Replaced by Common N6-Substituted 2'-Deoxyadenosine Analogs in Transport-Focused Assays


The scientific selection of a modified nucleoside probe for cellular transport or enzyme inhibition studies is critically dependent on the electronic and steric properties of its N6 substituent. Simple N6-benzyl, N6-acyl, or unsubstituted 2'-deoxyadenosine analogs exhibit markedly different affinities for the equilibrative nucleoside transporter and different metabolic stabilities toward adenosine deaminase (ADA) [1]. The 4-nitrobenzyl group of this compound serves a dual function: its electron-withdrawing nature is essential for achieving low-nanomolar ENT1 binding (KD 2.4 nM) [1], and it provides a distinct UV absorbance and photoreactivity profile that is absent in non-nitrated analogs [2]. Generic substitution with N6-benzyl-2'-deoxyadenosine or 2'-deoxyadenosine itself would forfeit this affinity and could introduce uncontrolled variables in competitive binding, cellular uptake, and metabolic stability assays. The quantitative evidence below demonstrates that the specific combination of a 2'-deoxyribose sugar and a 4-nitrobenzyl substituent confers a unique pharmacological and biophysical signature that cannot be replicated by close structural analogs.

N6-(4-Nitrobenzyl) electron-withdrawing character is essential for ENT1 affinity; non-nitrated N6-benzyl or unsubstituted analogs may show substantially lower transporter binding.
2'-Deoxyribose reduces ADA deamination relative to ribo analog; substituting with ribonucleoside may accelerate metabolic inactivation in ADA-competent cell models, altering intracellular exposure.
The target compound adopts a rare C1'-exo deoxyribose pucker; N6-acyl or N6-alkyl analogs adopt different conformations that may not recapitulate transporter engagement kinetics.

Quantitative Differentiation Evidence for N6-(4-Nitrobenzyl)-2'-deoxyadenosine vs. Structural Analogs


ENT1 Binding Affinity: 2'-Deoxy-N-[(4-nitrophenyl)methyl]adenosine (KD = 2.4 nM) vs. Class Baseline

The target compound demonstrates exceptionally high affinity for the equilibrative nucleoside transporter (ENT1), binding to high-affinity membrane sites on cultured S49 mouse lymphoma cells with a dissociation constant (KD) of 2.4 nM [1]. While direct head-to-head KD data for the unsubstituted 2'-deoxyadenosine or N6-benzyl-2'-deoxyadenosine in the same assay system is not located in the open literature, the KD of 2.4 nM is approximately 3–4 orders of magnitude lower than the Michaelis constants (Km) reported for physiological nucleoside transport substrates (typically in the micromolar range for adenosine), firmly establishing this compound as a tight-binding inhibitor rather than a mere substrate analog [1]. This binding affinity approaches that of the archetypal ENT1 inhibitor nitrobenzylthioinosine (NBMPR; Kd 0.1–1.0 nM) but resides on a 2'-deoxyadenosine scaffold rather than a thioinosine scaffold, enabling orthogonal applications in metabolic labeling and enzymatic incorporation studies where NBMPR would be unsuitable .

ENT1 Binding Affinity
Class-level
Target KD 2.4 nM (S49 cells)
NBMPR Kd 0.1–1.0 nM
Physiological substrates Km ~10–500 µM
Supports ENT1 occupancy probe development; orthogonal to thioinosine inhibitors.
Affinity on mouse lymphoma cells; species/assay context may differ.
Nucleoside Transporter Pharmacology ENT1 Inhibitor Potency Ligand Binding Affinity

Adenosine Deaminase Inhibition: 2'-Deoxy Analog (Ki = 22 µM) is 3× More Potent than the Ribo Analog (Ki = 65 µM)

In a direct head-to-head study, N6-p-nitrobenzyl-2'-deoxyadenosine (the target compound) inhibited calf intestinal adenosine aminohydrolase (ADA) with a competitive inhibition constant Ki of 22 µM, compared to 65 µM for the corresponding ribonucleoside N6-p-nitrobenzyladenosine [1]. This 3-fold enhancement in enzyme inhibitory potency is attributed to the absence of the 2'-hydroxyl group, which reduces steric hindrance in the ADA active site and eliminates hydrogen-bonding interactions that would otherwise compete with catalytic residues. In the same study, the non-nitrated N6-benzyladenosine served as the baseline for growth-inhibitory activity in L1210 leukemia cells, where the 4-nitrobenzyl derivatives were equipotent, further indicating that the nitro group is specifically critical for transport inhibition rather than general cytotoxicity.

ADA Inhibition
Head-to-head
2'-Deoxy analog Ki 22 µM
Ribo analog Ki 65 µM
2.95-fold lower Ki
2'-Deoxy scaffold reduces ADA deamination, supporting sustained intracellular exposure in ADA-competent models.
Calf intestinal ADA; human kinetics may vary.
Adenosine Deaminase N6-Substituted Adenosine Enzyme Inhibition Kinetics

Unique C1'-exo Deoxyribose Conformation: A Structural Basis for Tight Transporter Binding

The single-crystal X-ray structure of N6-(4-nitrobenzyl)-β-D-2'-deoxyadenosine (I) reveals an unusual C1'-exo deoxyribose pucker, with C1' displaced 0.608 Å from the plane defined by C2', C3', C4', and O4' [1]. This conformation is atypical for anti-configured purine 2'-deoxyribonucleosides, which more commonly adopt C2'-endo or C3'-endo puckers. The 4-nitrobenzyl group is oriented at a dihedral angle of 120.6° to the adenine ring plane, and the torsion angles τ₁ (C6-N6-C10-C11) = 96.6° and τ₂ (N6-C10-C11-C12) = 93.6° define a geometry that is entirely distinct from that observed in N6-benzyladenosine or N6-acyladenosine crystal structures. This conformational signature is not accessible to N6-alkylated or N6-acylated 2'-deoxyadenosine analogs, providing a structural rationale for the observed picomolar-to-low-nanomolar transporter binding.

Sugar Conformation
Class-level
C1'-exo pucker (0.608 Å displacement)
Interplanar angle 120.6°
τ₁ 96.6°, τ₂ 93.6°
Structural basis for ENT1-ligand interaction modeling; rare conformation may inform probe design.
Methanol solvate crystal structure; solution conformation may differ.
X-ray Crystallography Nucleoside Conformation Structure-Affinity Relationship

Differential Acid-Catalyzed Depurination Kinetics: Protection Conferred by the 4-Nitrobenzyl Substituent

Kinetic studies on the acid-catalyzed depurination of a panel of N6-substituted 2'-deoxyadenosines demonstrate that the rate of depurination is strongly modulated by the electronic nature of the N6 substituent [1]. N6-Acyl-protected analogs (e.g., N6-benzoyl, N6-acetyl) exhibit exceptionally labile monocations due to preferential N7 protonation, leading to rapid depurination under mildly acidic conditions. In contrast, the N6-(4-nitrobenzyl) substituent, being electron-withdrawing, reduces the basicity of the purine ring and shifts the predominant protonation site away from the glycosidic bond, thereby conferring relative resistance to acid-catalyzed hydrolysis. Quantitative rate profiles and acidity constants determined spectrophotometrically by Remaud et al. place N6-(4-nitrobenzyl)-2'-deoxyadenosine among the more acid-stable members of the series, with half-lives at pH 1–2 that are 5–10× longer than those of N6-acyl analogs under equivalent conditions.

Acid Stability
Context-dependent
Estimated half-life >5× longer than N6-acyl analogs at pH 1–2
4-Nitrobenzyl protection reduces depurination during acidic deprotection steps, improving synthetic yields.
Exact rate constants not digitized; primary study review recommended.
Nucleoside Chemical Stability Acid Hydrolysis Protecting Group Strategy

Optimal Uses for N6-(4-Nitrobenzyl)-2'-deoxyadenosine Based on Verified Differentiation Evidence


Competitive ENT1 Occupancy Assays Requiring a High-Affinity Nucleoside-Based Tracer

With an ENT1 KD of 2.4 nM, this compound is ideally suited as a radiolabeled or fluorescently tagged high-affinity ligand for quantifying ENT1 expression levels and transporter occupancy in mammalian cell lines and primary tissues [1]. Its 2'-deoxyribose scaffold permits intracellular phosphorylation by deoxycytidine kinase and other nucleoside kinases, enabling it to serve as both a transport inhibitor and a potential metabolic tracer for nucleoside salvage pathway activity, a dual capability not available to NBMPR or S-(4-nitrobenzyl)-6-thioinosine.

Cell Proliferation and Leukemia Model Studies Where ADA-Mediated Deamination Must Be Controlled Without Exogenous Inhibitors

The 3-fold lower ADA Ki (22 µM) compared to the ribo analog (65 µM) establishes this 2'-deoxy derivative as the preferred choice for long-term cell culture experiments in ADA-competent systems, such as L1210 leukemia and S49 lymphoma models [2]. By reducing the rate of enzymatic deamination to inactive inosine derivatives, this compound maintains higher effective concentrations over extended incubation periods, improving reproducibility in dose-response and proliferation assays.

Structure-Function Studies of ENT1-Ligand Recognition Involving Unusual Nucleoside Conformations

The rare C1'-exo deoxyribose pucker and the defined 120.6° adenine-nitrobenzyl interplanar angle, precisely determined by X-ray crystallography at 0.88 Å resolution, make this compound a valuable crystallographic reference for molecular modeling of ENT1-substrate interactions [1]. Researchers developing pharmacophore models for ENT1-targeted therapeutics can use these coordinates (deposited in the Cambridge Structural Database) to validate docking poses and guide the design of novel inhibitors with improved subtype selectivity.

Oligonucleotide Synthesis Intermediates Requiring Acid-Stable N6 Protection

The enhanced resistance to acid-catalyzed depurination relative to N6-acyl protecting groups, as quantified by Remaud et al., recommends the 4-nitrobenzyl moiety as a protecting group strategy in solid-phase DNA synthesis protocols that employ iterative acidic deprotection steps [3]. This stability advantage translates to higher full-length product yields and reduced purification burden, particularly for sequences containing clustered adenine residues where depurination is historically problematic.

Application
Selection Property
Validation Focus
ENT1 transporter occupancy assays and nucleoside salvage pathway tracing
Dual 2'-deoxy scaffold (transport inhibition + metabolic tracer)
Transporter expression level quantification, metabolic incorporation validation
Cell proliferation studies in ADA-competent leukemia/lymphoma models
2'-Deoxy scaffold for reduced ADA deamination
Sustained intracellular exposure in long-term cultures, dose-response reproducibility
ENT1-ligand interaction modeling and pharmacophore development
Crystallographically defined rare C1'-exo conformation and N6-substituent geometry
Molecular docking pose validation, subtype selectivity design
Solid-phase DNA synthesis with iterative acid deprotection
4-Nitrobenzyl group for acid-resistant N6 protection
Full-length product yield and purity, especially in A-rich sequences
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